molecular formula C20H15ClN2O2S B11337049 5-(4-chlorophenyl)-3-(4-methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one

5-(4-chlorophenyl)-3-(4-methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11337049
M. Wt: 382.9 g/mol
InChI Key: PEVHFPPZPDMFEY-UHFFFAOYSA-N
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Description

5-(4-CHLOROPHENYL)-3-[(4-METHOXYPHENYL)METHYL]-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, substituted with a 4-chlorophenyl group and a 4-methoxyphenylmethyl group. It is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-CHLOROPHENYL)-3-[(4-METHOXYPHENYL)METHYL]-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as thiophene derivatives and guanidine, under acidic or basic conditions.

    Substitution Reactions: The thieno[2,3-d]pyrimidine core is then subjected to electrophilic aromatic substitution reactions to introduce the 4-chlorophenyl and 4-methoxyphenylmethyl groups. Common reagents for these reactions include chlorinating agents and methoxylating agents.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4-CHLOROPHENYL)-3-[(4-METHOXYPHENYL)METHYL]-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Chlorinating agents, methoxylating agents, and other electrophiles or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce dechlorinated or demethylated products.

Scientific Research Applications

5-(4-CHLOROPHENYL)-3-[(4-METHOXYPHENYL)METHYL]-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its possible biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.

    Chemical Biology: It is used as a probe to study biological pathways and molecular interactions in cells.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Pharmacology: Research on the compound’s pharmacokinetics and pharmacodynamics helps in understanding its behavior in biological systems.

Mechanism of Action

The mechanism of action of 5-(4-CHLOROPHENYL)-3-[(4-METHOXYPHENYL)METHYL]-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or transcription factors, thereby affecting cell signaling and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(4-CHLOROPHENYL)-3-[(4-METHOXYPHENYL)METHYL]-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE lies in its thieno[2,3-d]pyrimidine core, which imparts distinct chemical and biological properties. This core structure differentiates it from other similar compounds and contributes to its potential as a versatile research tool and therapeutic agent.

Properties

Molecular Formula

C20H15ClN2O2S

Molecular Weight

382.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-3-[(4-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H15ClN2O2S/c1-25-16-8-2-13(3-9-16)10-23-12-22-19-18(20(23)24)17(11-26-19)14-4-6-15(21)7-5-14/h2-9,11-12H,10H2,1H3

InChI Key

PEVHFPPZPDMFEY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C(=CS3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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